N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide
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Overview
Description
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, an anilino group, and a furan ring. It is of interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide typically involves multiple steps. One common method includes the following steps:
Formation of the Acetylamino Group: This step involves the acetylation of aniline to form 3-(acetylamino)aniline.
Coupling Reaction: The 3-(acetylamino)aniline is then coupled with a furan derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N2-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-(Acetylamino)anilino)-2,2,2-trichloroethyl)-3-iodobenzamide
- N-(1-(4-(Acetylamino)anilino)-2,2,2-trichloroethyl)-3-methylbenzamide
Uniqueness
N~2~-{2-[3-(Acetylamino)anilino]-2-oxoethyl}-2-furamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylamino group, anilino group, and furan ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
959241-32-8 |
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Molecular Formula |
C15H15N3O4 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-[2-(3-acetamidoanilino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O4/c1-10(19)17-11-4-2-5-12(8-11)18-14(20)9-16-15(21)13-6-3-7-22-13/h2-8H,9H2,1H3,(H,16,21)(H,17,19)(H,18,20) |
InChI Key |
PNAAFYDZXGONEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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